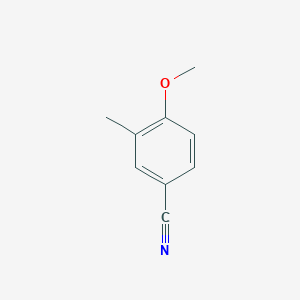

![molecular formula C22H19N3OS2 B2465273 3-amino-N-fenil-4-(tiofen-2-il)-5,6,7,8-tetrahidrotieno[2,3-b]quinolin-2-carboxamida CAS No. 370845-66-2](/img/structure/B2465273.png)

3-amino-N-fenil-4-(tiofen-2-il)-5,6,7,8-tetrahidrotieno[2,3-b]quinolin-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a synthetic thiophene derivative . Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S . The specific molecular structure of “3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is not detailed in the available resources.Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” are not detailed in the available resources.Aplicaciones Científicas De Investigación

- Los investigadores han explorado la síntesis de nuevas unidades de tiofeno como posibles moléculas líderes para la terapia del cáncer .

- Se ha informado que el derivado de 3-aminotiofeno-2-acilhidrazona es un agente analgésico y antiinflamatorio .

- Se utilizan como inhibidores de la corrosión y juegan un papel destacado en el desarrollo de semiconductores orgánicos, transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) .

Actividad Anticancerígena

Inhibición de la Quinasa

Efectos Analgésicos y Antiinflamatorios

Semiconductores Orgánicos y OLED

Agentes Antiateroscleróticos

En resumen, las diversas aplicaciones de este compuesto abarcan la investigación del cáncer, la inhibición de la quinasa, el manejo del dolor, la ciencia de los materiales y más. Sin embargo, se necesitan más estudios para explorar completamente su potencial y mecanismos de acción en cada contexto. Los investigadores continúan investigando nuevos derivados del tiofeno con fines terapéuticos. 🌟

Direcciones Futuras

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” and similar compounds may be subjects of future research in medicinal chemistry.

Mecanismo De Acción

Target of Action

Thiophene-based compounds, which this molecule is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene-based compounds are known to exhibit their therapeutic effects through various mechanisms, depending on their specific molecular structure and the biological target they interact with .

Biochemical Pathways

Thiophene-based compounds are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Thiophene-based compounds are known to have a wide range of effects at the molecular and cellular level, depending on their specific molecular structure and the biological target they interact with .

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiophene derivatives have been reported to inhibit kinases, which are enzymes that play crucial roles in signal transduction pathways .

Cellular Effects

Thiophene derivatives have been reported to exhibit anti-cancer properties by inhibiting tumor cell growth . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiophene derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Thiophene derivatives have been reported to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

3-amino-N-phenyl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS2/c23-19-18-17(16-11-6-12-27-16)14-9-4-5-10-15(14)25-22(18)28-20(19)21(26)24-13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJJNWJAPQNPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4)N)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2465190.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2465192.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2465194.png)

![Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2465196.png)

![4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B2465197.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/new.no-structure.jpg)

![Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2465204.png)

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2465209.png)

![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)